(2-Amino-1-phenylethyl)dimethylamine

Overview

Description

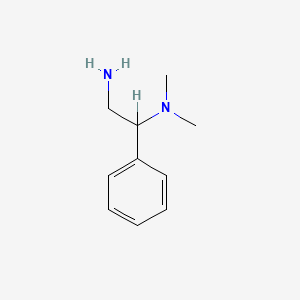

(2-Amino-1-phenylethyl)dimethylamine (CAS 6342-21-8) is a secondary amine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . It features a phenyl group attached to the first carbon of an ethyl chain, with a dimethylamine substituent on the adjacent carbon. Key identifiers include synonyms such as NSC49411 and N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine .

Preparation Methods

Enzymatic Synthesis via Multi-Step Biocatalytic Cascades

Substrate Derivatization from l-Phenylalanine

The enzymatic synthesis of chiral amines often begins with renewable substrates like l-phenylalanine. A tyrosine ammonia lyase (TAL) deaminates l-phenylalanine to cinnamic acid, which undergoes asymmetric reduction via alcohol dehydrogenases (ADHs) to yield (R)- or (S)-1-phenylethane-1,2-diol. This diol serves as a critical intermediate for downstream amination.

Oxidative-Amination Cascades

The diol intermediate is oxidized to 2-hydroxy-2-phenylacetaldehyde using alcohol oxidases (e.g., AcCO6), followed by reductive amination with amine dehydrogenases (AmDHs). For example, Ch1-AmDH catalyzes the conversion of (R)-1-phenylethane-1,2-diol to (R)-phenylethanolamine in a one-pot cascade. By substituting dimethylamine as the amine donor, this pathway could theoretically yield (2-amino-1-phenylethyl)dimethylamine.

Reaction Conditions:

- Enzymes : AcCO6 (70 μM), Ch1-AmDH (35 μM)

- Cofactors : NAD+ (1 mM), formate dehydrogenase (FDH, 10 μM) for NADH regeneration

- Yield : 92% (for phenylethanolamine)

- ee : >99.9%

Chemical Reduction of Amide Precursors

Zinc Borohydride-Mediated Reduction

A patent (CN103641725A) describes reducing phenylacetamide to phenylethylamine using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) and toluene. Adapting this method, N,N-dimethylphenylacetamide could be reduced to the target compound.

Optimized Protocol:

- Substrate : N,N-dimethylphenylacetamide (10.8 g)

- Solvent : 5% Zn(BH₄)₂ in THF, toluene (70 mL)

- Temperature : 93°C, 4 hours

- Workup : Acidification (10% HCl), chloroform extraction, alkalization (20% NaOH), and distillation

- Yield : ~90% (extrapolated from phenylethylamine synthesis)

Challenges and Side Reactions

Unwanted side products, such as over-reduced amines or dimeric species, may form if reaction stoichiometry deviates. Maintaining a 1:2 molar ratio of Zn(BH₄)₂ to amide minimizes byproducts.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-phenylethyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

(2-Amino-1-phenylethyl)dimethylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for potential therapeutic effects, particularly in treating neurological disorders such as depression and anxiety. Research indicates that compounds derived from this amine exhibit properties that can modulate neurotransmitter activity, making them candidates for antidepressant and anxiolytic medications .

Case Study: Antidepressant Activity

A study highlighted the synthesis of phenethylamine derivatives, including this compound, which demonstrated significant antidepressant activity in preclinical models. The structure-activity relationship (SAR) analysis revealed that modifications to the amine group influenced the pharmacological profile of these compounds .

Agrochemical Formulations

Enhancing Efficacy of Pesticides and Herbicides

In agrochemical applications, this compound is utilized to improve the efficacy of pesticides and herbicides. It enhances absorption in plant systems, leading to increased effectiveness while potentially reducing the required dosage .

Data Table: Agrochemical Applications

| Application Type | Compound Used | Effectiveness Enhancement |

|---|---|---|

| Herbicide | Glyphosate | Increased leaf penetration |

| Pesticide | Chlorpyrifos | Improved systemic uptake |

Polymer Chemistry

Curing Agent in Epoxy Resins

This compound acts as a curing agent or hardener in epoxy resins, providing improved mechanical properties and chemical resistance. Its incorporation into polymer formulations has been shown to enhance flexibility and durability, which are essential for applications in automotive and aerospace industries .

Case Study: Industrial Applications

Research demonstrated that epoxy resins cured with this compound exhibited superior thermal stability and mechanical strength compared to traditional curing agents. This has implications for manufacturing high-performance materials used in demanding environments .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound is employed as a reagent in various detection methods. It aids in the quantification of complex mixtures, enhancing the accuracy of analytical results .

Application Example: Chromatography

The compound has been successfully used in chromatographic techniques to separate and identify various organic compounds, demonstrating its utility as a versatile analytical tool.

Cosmetic Products

Stabilizer and Emulsifier

In cosmetic formulations, this compound is incorporated for its stabilizing properties. It enhances the texture and shelf-life of products while being gentle on the skin .

Data Table: Cosmetic Applications

| Product Type | Functionality | Benefit |

|---|---|---|

| Moisturizers | Emulsifier | Improved texture |

| Sunscreens | Stabilizer | Enhanced shelf-life |

Mechanism of Action

The mechanism of action of (2-Amino-1-phenylethyl)dimethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. It may also inhibit or activate enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties

Comparison with Structural Analogs

Positional Isomer: (2-Amino-2-phenylethyl)dimethylamine

CAS 702699-84-1 (C₁₀H₁₆N₂) is a positional isomer where the amino group resides on the second carbon of the ethyl chain instead of the first .

Aliphatic Amine: Dimethyl Lauryl Amine

Dimethyl Lauryl Amine (CAS 112-18-5, C₁₄H₃₁N) is a long-chain alkyl amine .

- Physical Properties : The lauryl chain increases hydrophobicity (logP ≈ higher than aromatic analogs), making it suitable for surfactant or polymer additive applications .

- Thermal Stability: Aliphatic amines typically decompose at lower temperatures than aromatic analogs due to weaker C-N bonds.

- Safety : Shares incompatibility with oxidizing agents (e.g., peroxides) and acids, similar to dimethylamine derivatives .

Silyl-Substituted Analog: [o-(Trimethylsilyl)methyl)benzyl]dimethylamine

This compound introduces a trimethylsilyl group on the benzyl ring .

- Electronic Effects : The electron-donating silyl group may enhance stability against oxidation compared to the phenyl group in the target compound.

- Applications : Silyl groups are often used to modulate steric bulk in catalysts or protect functional groups during synthesis.

Thermal and Chemical Behavior

Thermal Decomposition

(2-Amino-1-phenylethyl)dimethylamine undergoes decomposition at 348–365°C under inert conditions, releasing dimethylamine (m/z = 58–59) and water. In synthetic air, exothermic oxidation occurs at similar temperatures, driven by redox interactions between reducing cations and oxidizing anions .

- Comparison :

- Compound 1a vs. 1b (structural analogs from –2): Both exhibit similar thermal profiles despite differing crystal structures, suggesting redox reactivity is a common feature in such systems.

- Dimethylamine (DMA) : Simpler amines like DMA decompose at lower temperatures (<250°C) but share byproducts (e.g., dimethylamine fragments) .

Reactivity

- Oxidation Sensitivity: The phenyl group in this compound may stabilize the molecule against oxidation compared to aliphatic amines like dimethyl lauryl amine .

- Redox Reactions : Compounds with reducing cations (e.g., ammonium) and oxidizing anions (e.g., polytungstates) exhibit thermally induced redox reactions, a trait shared with the target compound’s analogs .

Biological Activity

(2-Amino-1-phenylethyl)dimethylamine, also known as [(1S)-2-amino-1-phenylethyl]dimethylamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of phenylethylamine with dimethylamine. A common synthetic route is the reductive amination of phenylacetaldehyde with dimethylamine, often conducted in methanol or ethanol at room temperature with sodium cyanoborohydride as a reducing agent.

Key Synthesis Steps:

- Reagents: Phenylethylamine, dimethylamine, sodium cyanoborohydride.

- Conditions: Room temperature in an organic solvent (methanol/ethanol).

- Purification: Distillation or recrystallization for high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It acts as a ligand for specific receptors, potentially modulating their activity. Notably, it has shown interactions with glycine transporters (GlyT2) and serotonin receptors (5HT2A), which are implicated in pain signaling pathways .

Mechanisms Identified:

- GlyT2 Antagonism: Inhibits glycine transporters involved in pain transmission.

- 5HT2A Receptor Modulation: Affects serotonin pathways related to mood and pain perception.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including potential applications as an anti-obesity agent and in managing pain syndromes. Its structural similarity to other phenylethylamines suggests it may share pharmacological properties that warrant further exploration.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-obesity | Acts on p3 receptors with low side effects | |

| Pain modulation | Antagonist for GlyT2 and 5HT2A receptors | |

| Antiparasitic | Exhibits antiplasmodial activity |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

- Anti-obesity Research:

- Pain Management:

- Antimalarial Activity:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Amino-1-phenylethyl)dimethylamine, and how can purity be ensured?

- Methodology : Reductive amination of phenylacetone with dimethylamine under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts) is a common approach. Post-synthesis purification via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (164.25 g/mol) and absence of byproducts .

- Stability : Store at 2–8°C in inert, airtight containers to prevent oxidation or moisture absorption. Monitor degradation using nuclear magnetic resonance (NMR) over time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.2 ppm for CH3, δ ~3.4 ppm for N–CH2), aromatic protons (δ ~7.2–7.4 ppm), and amine protons (δ ~1.5 ppm, broad).

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 165.1 and fragmentation patterns. X-ray crystallography can resolve stereochemistry if chiral centers exist .

Q. What solvent systems are suitable for reactions involving this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic reactions. For catalytic applications, ethanol or THF is preferred to avoid side reactions. Solvent selection should align with reaction kinetics and compatibility with the compound’s pKa (~8.86) .

Q. How can researchers mitigate risks associated with its toxicity?

- Safety Protocols : Use fume hoods, wear nitrile gloves, and avoid inhalation/contact. For spills, neutralize with dilute acetic acid and dispose via certified waste management services. Toxicity studies suggest LD50 values in rodents (e.g., 980 mg/kg orally in rabbits), necessitating strict exposure controls .

Q. What are the key stability considerations for long-term storage?

- Degradation under light/oxygen produces dimethylamine and phenylacetaldehyde derivatives. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use amber vials and nitrogen blankets to suppress oxidation .

Advanced Research Questions

Q. How does this compound function in catalytic dehydrogenation reactions?

- Experimental Design : Test its efficacy as a ligand in transition metal catalysts (e.g., Ru or Pd nanoparticles) for dehydrogenation of amine boranes. Compare turnover frequencies (TOF) with/without the ligand. For example, Ru(4%)@Cellulose nanoparticles achieved TOF = 122.56 mol H₂/(mol Ru·h) in dimethylamine borane dehydrogenation; similar setups can be adapted .

- Poisoning Experiments : Add mercury or CS₂ to distinguish homogeneous vs. heterogeneous catalysis. A drop in TOF indicates heterogeneous mechanisms .

Q. What computational methods model its reactivity in nucleophilic substitutions?

- DFT/AIM Theory : Calculate electron density at the amino groups to predict nucleophilicity. Optimize geometries using B3LYP/6-311+G(d,p) basis sets. Compare activation energies for reactions with carbonyl compounds or alkyl halides .

Q. How to analyze its decomposition products under pyrolysis conditions?

- Pyrolysis-GC/MS : Heat samples to 300–500°C in a tubular reactor, and analyze evolved gases (e.g., dimethylamine, styrene derivatives). Kinetic modeling (e.g., Arrhenius plots) can quantify decomposition rates, referencing dimethylamine pyrolysis studies .

Q. Can this compound act as a chiral ligand in asymmetric catalysis?

- Stereoselective Synthesis : Coordinate with metals like Cu or Rh and test enantioselectivity in hydrogenation or C–C coupling. Compare enantiomeric excess (ee) using chiral HPLC or polarimetry. Chiral resolution via tartaric acid derivatives (as in phenethylamine studies) may enhance selectivity .

Q. How to resolve contradictions in kinetic data from catalytic studies?

Properties

IUPAC Name |

N,N-dimethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSAPTWLWWYADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287164 | |

| Record name | (2-Amino-1-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-21-8 | |

| Record name | 6342-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Amino-1-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-1-phenylethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.